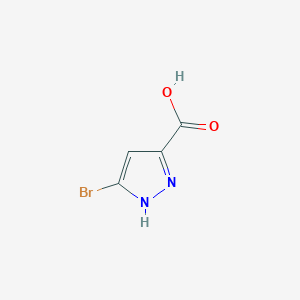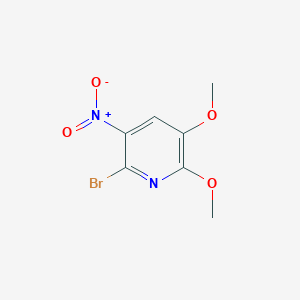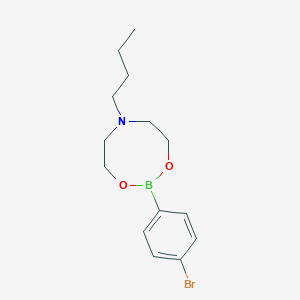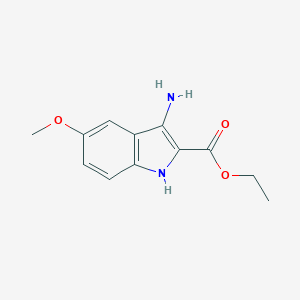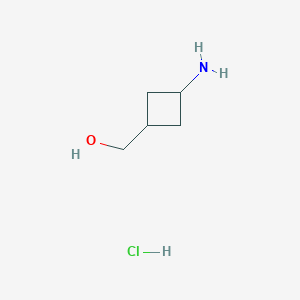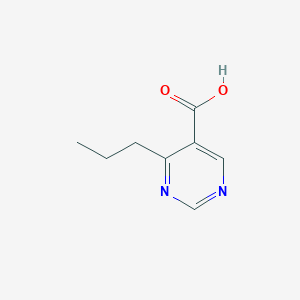
4-Propyl-5-pyrimidinecarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of pyrimidine derivatives, including structures related to "4-Propyl-5-pyrimidinecarboxylic acid," involves various strategies, one of which is Suzuki cross-coupling reactions. This method allows the formation of heteroarylpyrimidines by reacting boronic acids with heteroaryl halides under palladium catalysis, presenting a versatile approach to synthesizing pyrimidine derivatives (Saygılı et al., 2004). Another method reported involves a three-component, one-pot synthesis, showcasing the utility of combining different reactants in a single step to create a library of substituted pyrimidines, highlighting the efficiency of modern synthetic routes in generating complex pyrimidine structures (Xie et al., 2007).
Aplicaciones Científicas De Investigación
Chemical Synthesis and Reactivity
Pyrimidine derivatives, including those structurally related to 4-Propyl-5-pyrimidinecarboxylic acid, have been synthesized for various purposes, including the exploration of their covalent hydration properties and reactivities. For instance, studies have delved into the synthesis of monomethyl- and dimethylpyrimidine-5-carboxylic acids, revealing insights into regioselective hydration at different positions of the pyrimidine ring, which could have implications for the chemical behavior of 4-Propyl-5-pyrimidinecarboxylic acid (Kress, 1994).
Biological Activities and Applications
Several studies have highlighted the biological activities of pyrimidinecarboxylic acids, suggesting areas where 4-Propyl-5-pyrimidinecarboxylic acid could potentially be applied. For example, the hypolipidemic activity of certain 4-pyrimidinecarboxylic acids in mice has been observed, indicating potential therapeutic applications in lipid metabolism disorders (Hall et al., 1984). Additionally, the discovery of a novel cyclic amino acid, 1,4,5,6-tetrahydro-2-methyl-4-pyrimidinecarboxylic acid, from halophilic phototrophic bacteria suggests unique biological roles and applications in osmoregulation (Galinski et al., 1985).
Material Science and Crystal Engineering
In the field of material science and crystal engineering, pyrimidine derivatives have been utilized as building blocks for inorganic crystal structures. The preparation of ligands like 4- and 5-carboxylic acid pyrimidine and their coordination complexes illustrates the potential of pyrimidinecarboxylic acids in designing charge-neutral complex ions for crystal engineering applications (Aakeröy et al., 2006).
Optoelectronics and Nonlinear Optics
Pyrimidine derivatives have also been explored for their promising applications in nonlinear optics (NLO) and optoelectronics. Studies on thiopyrimidine derivatives have shown significant NLO properties, suggesting that structurally similar compounds like 4-Propyl-5-pyrimidinecarboxylic acid could be relevant for optoelectronic applications (Hussain et al., 2020).
Propiedades
IUPAC Name |
4-propylpyrimidine-5-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c1-2-3-7-6(8(11)12)4-9-5-10-7/h4-5H,2-3H2,1H3,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPWDODSSYWUORQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC=NC=C1C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Propyl-5-pyrimidinecarboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

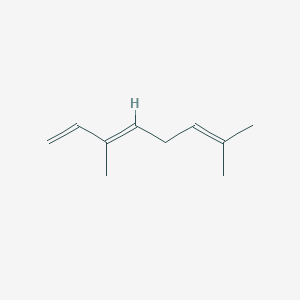
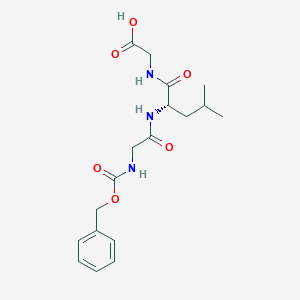
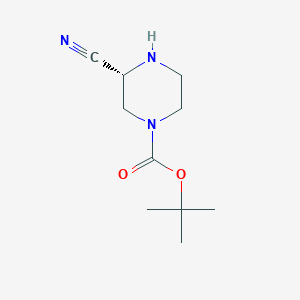
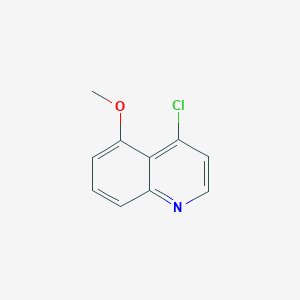
![6-Bromooxazolo[4,5-b]pyridine](/img/structure/B37191.png)
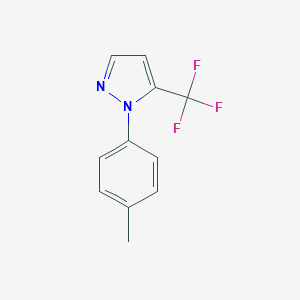
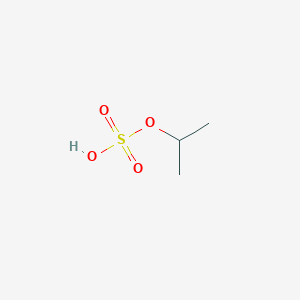
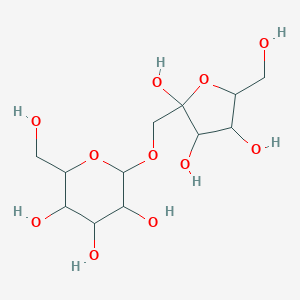
![2-[2-(Boc-amino)ethoxy]benzamide](/img/structure/B37232.png)
